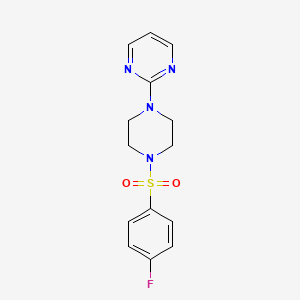![molecular formula C18H19N3O6 B2385647 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid CAS No. 2225940-48-5](/img/structure/B2385647.png)
5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid” is also known as 2,2,2-trifluoroacetic acid–5- ( (2- (2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentanoic acid . It has a molecular weight of 487.39 .
Synthesis Analysis
The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The yield of the synthesis process is reported to be 71.92% .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12 (16 (25)20-13)21-17 (26)10-4-3-5-11 (15 (10)18 (21)27)19-9-2-1-6-14 (23)24;3-2 (4,5)1 (6)7/h3-5,12,19H,1-2,6-9H2, (H,23,24) (H,20,22,25); (H,6,7) .Chemical Reactions Analysis
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
The compound is a powder and should be stored at 2-8°C . The NMR data for this compound is available .Applications De Recherche Scientifique
- Significance : It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions .
- Use Case : It allows rapid conjugation with many linkers containing active leaving groups, making it a basic building block for the development of a protein degrader library .
- Role : Useful in PROTAC (PROteolysis TArgeting Chimeras) research, which aims to selectively degrade specific proteins within cells .
Metal-Carbonyl Tracers for Amino Functions
Protein Degrader Development
Thalidomide Analog for PROTAC Research
Advancing Targeted Therapy Strategies
Mécanisme D'action
Target of Action
The primary target of this compound is the GSPT1 protein . GSPT1, also known as Eukaryotic Peptide Chain Release Factor, plays a crucial role in the termination of protein synthesis in eukaryotes .
Mode of Action
The compound acts as a GSPT1 degrader . It selectively modulates the degradation of the GSPT1 protein . This means that it binds to the GSPT1 protein and induces its breakdown, thereby reducing the level of GSPT1 in the cell .
Pharmacokinetics
It’s known that modulators of protein activity, such as this compound, are often developed and applied at high concentrations to achieve maximal effects . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the role of the GSPT1 protein in the cell. By degrading GSPT1, the compound could potentially disrupt protein synthesis, which could have a wide range of effects on cellular function .
Orientations Futures
The compound is a basic building block for making protein degrader library . It plays an important role in the development of protease degradation drugs . The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body, and has received extensive attention in recent years .
Propriétés
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPYDAIBDNUUIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

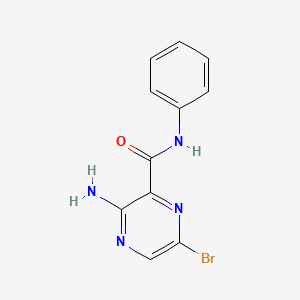
![1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2385567.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)
![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)
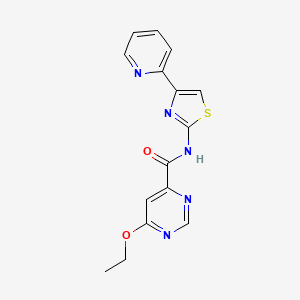
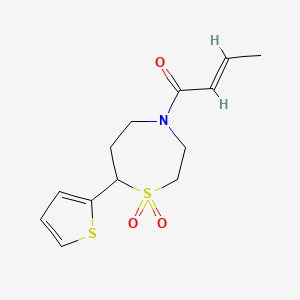
![N-(3-chloro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2385577.png)
![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2385578.png)

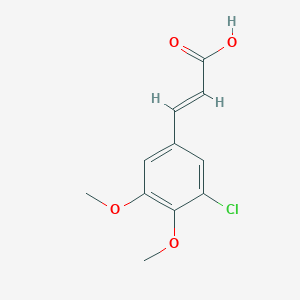
![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2385583.png)
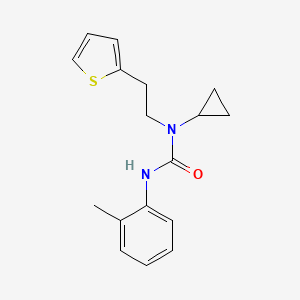
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)
